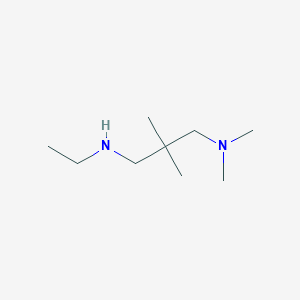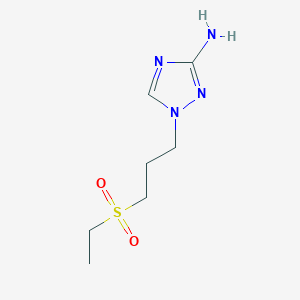![molecular formula C10H12N4O B13638022 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The starting material, 2-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.
Coupling with pyrazole: The pyridine derivative is then coupled with a pyrazole moiety using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Final modifications: The intermediate product is further modified to yield the final compound, 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol: This compound also features a methoxypyridine moiety and is used in medicinal chemistry for the preparation of drug candidates.
2-Methoxy-3-pyridinylboronic acid MIDA ester: Another compound with a methoxypyridine group, used in Suzuki-Miyaura cross-coupling reactions.
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A related pyridine derivative with applications in organic synthesis.
The uniqueness of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
1-[(2-methoxypyridin-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-12-10)6-14-7-9(11)5-13-14/h2-5,7H,6,11H2,1H3 |
InChI-Schlüssel |
SLNCBOITZXFNJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)








